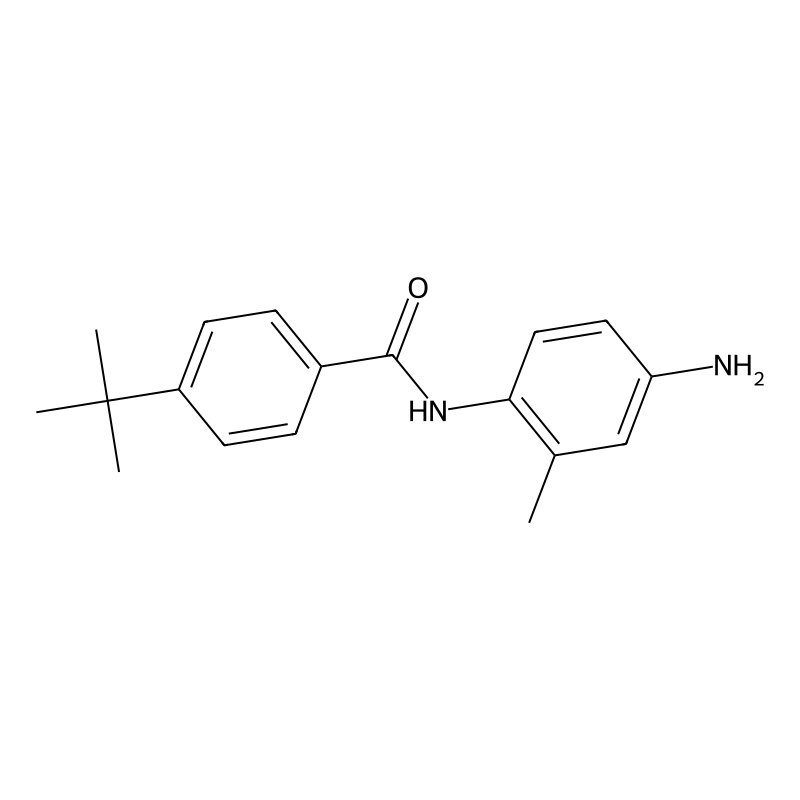

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an organic compound characterized by its unique amide functional group, which contributes to its chemical reactivity and biological activity. The compound has a molecular formula of CHNO and a molecular weight of approximately 282.38 g/mol. Its structure features a tert-butyl group and an amino group on a phenyl ring, making it a versatile compound for various applications in chemistry and biology .

Availability and Use:

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, also known as N-(4-amino-2-methylphenyl)-N-(4-tert-butyl)benzamide, is a chemical available from various scientific suppliers .

Scientific literature suggests its use in proteomics research, particularly in the context of ubiquitination assays. Ubiquitination is a cellular process that attaches a molecule called ubiquitin to proteins, often marking them for degradation. Researchers use ubiquitination assays to study protein function, degradation, and signaling pathways. []

- Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield corresponding amines, typically using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Electrophilic Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, which can be facilitated by reagents such as bromine or nitric acid.

These reactions allow for the modification of the compound's structure, potentially leading to new derivatives with enhanced properties.

Research indicates that N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide exhibits promising biological activities. It has been investigated for its potential as an inhibitor in enzymatic studies, suggesting that it may interact with specific molecular targets, modulating their activity. This interaction is crucial in exploring its therapeutic properties, particularly in anti-inflammatory and anticancer research .

The synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide typically involves the reaction of 4-(tert-butyl)benzoic acid with 4-amino-2-methylaniline. The reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). This method ensures the formation of the desired amide bond under controlled conditions.

In industrial settings, large-scale production may utilize automated batch reactors optimized for yield and purity. Purification steps such as recrystallization or chromatography are commonly employed to achieve high-quality products.

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide finds applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated as a biochemical probe or inhibitor for enzymatic studies.

- Medicine: Explored for potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.

- Industry: Used in producing specialty chemicals and materials .

Studies on the interactions of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide with biological targets have revealed its potential to bind specifically to certain enzymes or receptors. This binding can modulate their activity, making it a valuable compound for further research in pharmacology and biochemistry. The exact mechanisms of action are still being elucidated, but initial findings suggest significant potential for therapeutic applications.

Several compounds share structural similarities with N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide. Below is a comparison table highlighting these compounds and their unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide | Similar amide structure with different amino position | Potentially different biological activity due to amino position |

| N-(4-Amino-3-methylphenyl)-4-(tert-butyl)benzamide | Variation in methyl group position | May exhibit different reactivity patterns |

| N-(4-Aminophenyl)-4-(tert-butyl)benzamide | Lacks the methyl group on the second phenyl ring | Simpler structure; different biological implications |

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide's unique combination of functional groups and structural features distinguishes it from these similar compounds, particularly regarding its specific biological activities and synthetic versatility .